Cas no 124344-99-6 (1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic Acid)

1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic Acid is a pyrazole-based carboxylic acid derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a methyl-substituted phenyl ring and a carboxylic acid functional group, making it a versatile intermediate for synthesizing more complex molecules. The compound's well-defined aromatic and heterocyclic framework enhances its utility in medicinal chemistry, particularly in the development of bioactive agents. Its stability and reactivity under controlled conditions allow for precise modifications, facilitating the exploration of structure-activity relationships. This compound is particularly valuable for researchers seeking to develop novel therapeutic or agrochemical candidates with tailored properties.
1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic Acid structure
124344-99-6 structure
Product Name:1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic Acid
CAS No:124344-99-6
MF:C12H12N2O2
MW:216.235882759094
MDL:MFCD08446140
CID:1037447
PubChem ID:14354451
Update Time:2025-06-10

1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid
    • 1-methyl-5-(4-methylphenyl)pyrazole-3-carboxylic acid
    • 1-METHYL-5-P-TOLYL-1H-PYRAZOLE-3-CARBOXYLIC ACID
    • 1-methyl-5-(p-tolyl)pyrazole-3-carboxylic acid
    • AG-A-20728
    • AGN-PC-0015G7
    • CTK8E3278
    • SBB018138
    • FS-2310
    • 1H-Pyrazole-3-carboxylic acid, 1-methyl-5-(4-methylphenyl)-
    • EN300-24548146
    • BRD-K92197918-001-01-7
    • CHEMBL4128468
    • DTXSID40559289
    • ZEA34499
    • MFCD08446140
    • 124344-99-6
    • AKOS000302677
    • Z970076858
    • 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylicacid
    • CS-0117032
    • 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid
    • 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic Acid
    • MDL: MFCD08446140
    • Inchi: 1S/C12H12N2O2/c1-8-3-5-9(6-4-8)11-7-10(12(15)16)13-14(11)2/h3-7H,1-2H3,(H,15,16)
    • InChI Key: YEUAPBXLRBVFJX-UHFFFAOYSA-N
    • SMILES: OC(C1C=C(C2C=CC(C)=CC=2)N(C)N=1)=O

Computed Properties

  • Exact Mass: 216.089877630g/mol
  • Monoisotopic Mass: 216.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 423.9±33.0 °C at 760 mmHg
  • Flash Point: 210.2±25.4 °C
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic Acid Security Information

1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic Acid Pricemore >>

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Additional information on 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic Acid

Introduction to 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic Acid (CAS No. 124344-99-6)

1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic Acid, identified by its CAS number 124344-99-6, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic aromatic acid has garnered attention due to its structural versatility and potential applications in drug discovery and material science. The compound features a pyrazole core substituted with a methyl group at the 1-position, a phenyl ring at the 5-position, and a carboxylic acid moiety at the 3-position, making it a valuable scaffold for medicinal chemists.

The pyrazole core is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities. Pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The presence of the methylphenyl (4-methylphenyl) group introduces additional electronic and steric effects, which can modulate the compound's interactions with biological targets. The carboxylic acid functionality further enhances its reactivity, allowing for various derivatization strategies such as esterification or amidation, which are crucial for optimizing pharmacokinetic properties.

Recent advancements in computational chemistry and high-throughput screening have highlighted the importance of 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic Acid as a lead compound for developing novel therapeutics. Its unique structural features make it an attractive candidate for exploring new pharmacophores. For instance, studies have demonstrated that pyrazole derivatives can inhibit enzymes by binding to their active sites through hydrogen bonding and hydrophobic interactions. The methylphenyl substituent may enhance binding affinity by improving hydrophobic complementarity with target proteins.

In the context of drug discovery, the synthesis of 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic Acid has been optimized using multi-step organic reactions, including condensation reactions, cyclization, and functional group transformations. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have enabled efficient construction of the pyrazole ring system. These advances have not only improved yield but also reduced the environmental impact of synthesis, aligning with green chemistry principles.

The biological activity of 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic Acid has been investigated in several preclinical studies. Research suggests that this compound exhibits promising inhibitory effects on certain kinases and proteases implicated in cancer progression. The carboxylic acid group serves as a handle for further chemical modifications to enhance specificity and reduce off-target effects. Additionally, the methylphenyl moiety may contribute to cell membrane permeability, improving oral bioavailability—a critical factor in drug development.

Exploring the pharmacological potential of 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic Acid has also led to insights into its interaction with biological pathways. For example, computational modeling has revealed that this compound can disrupt protein-protein interactions involved in inflammatory responses. Such findings are particularly relevant in the development of anti-inflammatory drugs targeting novel pathways beyond traditional NSAIDs.

The synthetic utility of 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic Acid extends beyond pharmaceutical applications. Its structural framework is amenable to modifications that could yield advanced materials with unique properties. For instance, incorporating this compound into polymers or coatings may enhance thermal stability or mechanical strength due to its rigid heterocyclic core. Such innovations are increasingly important in industries requiring high-performance materials.

Future research directions for 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic Acid include exploring its role in modulating immune responses and neurodegenerative diseases. The pyrazole scaffold's ability to engage with multiple biological targets makes it a versatile tool for addressing complex pathologies. Collaborative efforts between synthetic chemists and biologists will be essential in unlocking its full therapeutic potential.

In conclusion, 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic Acid (CAS No. 124344-99-6) represents a promising compound with diverse applications in drug discovery and material science. Its unique structural features—comprising a pyrazole core substituted with a methyl group, a phenyl ring, and a carboxylic acid moiety—make it an attractive scaffold for developing novel therapeutics and advanced materials. Continued research efforts will likely uncover additional benefits of this versatile compound.

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